Studies have shown that 4-Phenylbutanal exhibits antifungal, antibacterial, and antiviral properties. Research has demonstrated its ability to inhibit the growth of various fungal and bacterial strains, including Aspergillus niger and Staphylococcus aureus []. Additionally, PBA has shown antiviral activity against viruses such as herpes simplex virus (HSV) and human immunodeficiency virus (HIV) [, ].
Emerging research suggests that 4-Phenylbutanal may possess anticancer properties. Studies have shown that PBA can induce apoptosis (programmed cell death) in cancer cells while having minimal impact on healthy cells [, ]. However, further investigation is necessary to fully understand the potential of PBA as an anticancer agent.
Recent research has explored the potential neuroprotective effects of 4-Phenylbutanal. Studies have shown that PBA can protect nerve cells from damage caused by oxidative stress and inflammation, which are implicated in various neurodegenerative diseases like Alzheimer's and Parkinson's disease [, ]. While these findings are promising, more research is needed to determine the effectiveness of PBA in treating or preventing neurodegenerative disorders.
4-Phenylbutanal is an organic compound with the molecular formula C₁₀H₁₂O and a chemical structure characterized by a butanal group attached to a phenyl ring. This compound is classified as an aldehyde and is known for its distinctive aromatic properties, making it relevant in various chemical and biological contexts. Its systematic name is 4-phenylbutanal, and it is recognized by the CAS number 18328-11-5. The compound appears as a clear liquid and is soluble in organic solvents like dichloromethane, but less soluble in water, reflecting its hydrophobic nature .
These reactions highlight its versatility as a precursor in organic synthesis.
4-Phenylbutanal exhibits various biological activities that have garnered interest in pharmacological research. Studies indicate that it may possess anti-inflammatory and antioxidant properties. Additionally, its structural similarity to other biologically active compounds suggests potential neuroprotective effects, although more research is needed to fully elucidate these properties .
Several methods exist for synthesizing 4-phenylbutanal:
These methods demonstrate the compound's accessibility for research and industrial applications.
4-Phenylbutanal finds applications across various fields:
Its diverse applications underscore its importance in both industrial and research settings.
Interaction studies involving 4-phenylbutanal have focused on its potential effects on biological systems. Research indicates that it may interact with various cellular pathways due to its aldehyde functional group. Studies suggest that it might influence oxidative stress responses and modulate inflammatory pathways, although detailed mechanisms remain to be fully explored .
Several compounds exhibit structural similarities to 4-phenylbutanal. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
2-Methyl-4-phenylbutyraldehyde | C₁₁H₁₄O | Contains a methyl group adjacent to the phenyl |
Benzaldehyde | C₇H₆O | A simpler aromatic aldehyde without a butyl chain |
Phenylacetaldehyde | C₈H₈O | Features an ethyl group instead of a butyl group |
Uniqueness of 4-Phenylbutanal:
Unlike benzaldehyde, which has no aliphatic chain, or phenylacetaldehyde with a shorter carbon chain, 4-phenylbutanal's structure allows for distinct reactivity patterns and biological interactions due to its longer aliphatic tail combined with an aromatic ring.
Irritant;Health Hazard